molecular formula C22H21N5O2S B284008 N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B284008
M. Wt: 419.5 g/mol
InChI Key: CXKWOPLWAVNNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It may also affect the levels of certain neurotransmitters in the brain, which could explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide in lab experiments is its potential to target multiple pathways involved in various diseases. This could make it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is then converted to 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base, followed by the addition of thiol to form the final product.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)26-20(28)14-30-22-19-13-25-27(21(19)23-15-24-22)12-11-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,26,28)

InChI Key

CXKWOPLWAVNNRW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4

Origin of Product

United States

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